
3-(Boc-氨基)-1-甲磺酰吡咯烷
描述
3-(Boc-amino)-1-methanesulfonylpyrrolidine is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a methanesulfonyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the methanesulfonyl group is a strong electron-withdrawing group that can influence the reactivity of the molecule.
科学研究应用
3-(Boc-amino)-1-methanesulfonylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Can be used in the study of enzyme mechanisms where the Boc group serves as a protecting group.
Medicine: Potential use in the development of pharmaceuticals where the Boc group can be removed to reveal the active amine.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-methanesulfonylpyrrolidine typically involves the protection of the amino group with a Boc group followed by the introduction of the methanesulfonyl group. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine to introduce the methanesulfonyl group .
Industrial Production Methods
Industrial production methods for 3-(Boc-amino)-1-methanesulfonylpyrrolidine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
化学反应分析
Types of Reactions
3-(Boc-amino)-1-methanesulfonylpyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles.
Reduction Reactions: The Boc group can be removed under acidic conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methanesulfonyl group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is the deprotected amine.
Oxidation: The major product is the corresponding sulfonic acid.
作用机制
The mechanism of action of 3-(Boc-amino)-1-methanesulfonylpyrrolidine largely depends on the context in which it is used. In organic synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-1-methanesulfonylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Boc-amino)-1-methanesulfonylpyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
3-(Boc-amino)-1-methanesulfonylpyrrolidine-2-carboxylic acid: Similar structure but with an additional carboxylic acid group.
Uniqueness
3-(Boc-amino)-1-methanesulfonylpyrrolidine is unique due to its combination of a Boc-protected amino group and a methanesulfonyl group on a pyrrolidine ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALCZQCEOOJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
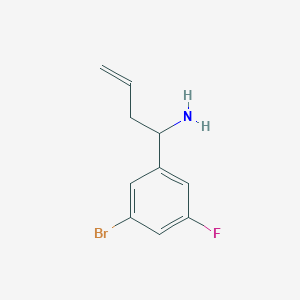

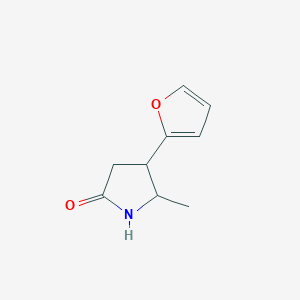

![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)
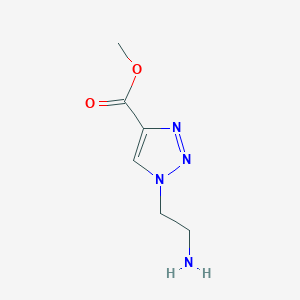
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
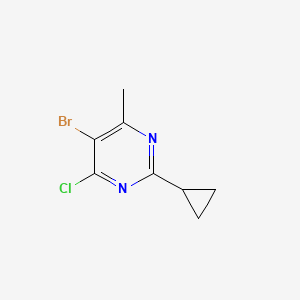
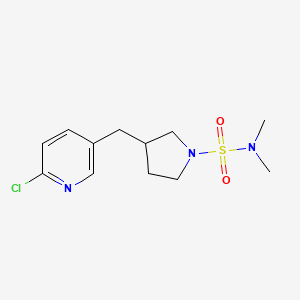
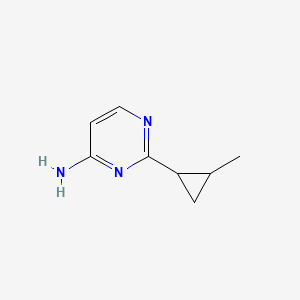

![2-(2-bromoethyl)imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
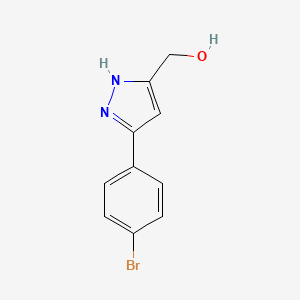
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)
